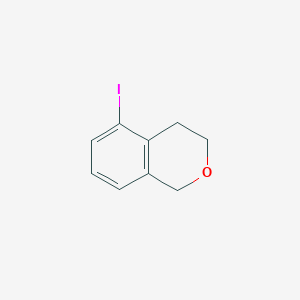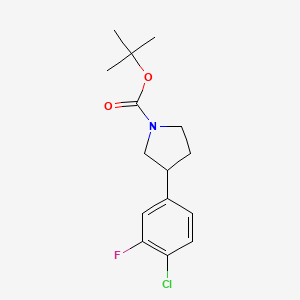
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Méthodes De Préparation
The synthesis of 1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 4-chloro-3-fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated pyrrolidine reacts with a 4-chloro-3-fluorobenzene derivative.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized derivatives of the original compound .
Applications De Recherche Scientifique
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects . The presence of the 4-chloro-3-fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the Boc group can protect the nitrogen atom and influence the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
1-Boc-3-(4-chloro-3-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chlorophenyl)pyrrolidine: This compound lacks the fluorine atom, which can influence its chemical reactivity and biological activity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: This compound lacks the chlorine atom, which can also influence its properties and applications.
1-Boc-3-phenylpyrrolidine: This compound lacks both the chlorine and fluorine atoms, making it less reactive and potentially less selective in its biological interactions.
The unique combination of the 4-chloro-3-fluorophenyl group and the Boc-protected pyrrolidine ring in this compound gives it distinct properties and makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C15H19ClFNO2 |
|---|---|
Poids moléculaire |
299.77 g/mol |
Nom IUPAC |
tert-butyl 3-(4-chloro-3-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
Clé InChI |
IFIMDMVBRYBGKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


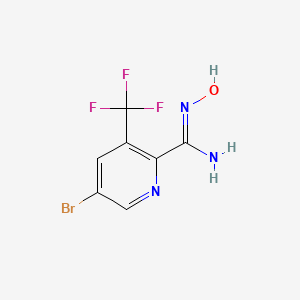
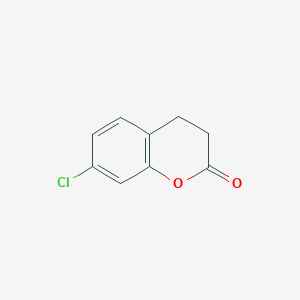
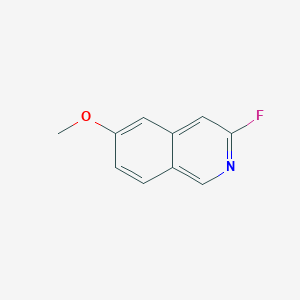
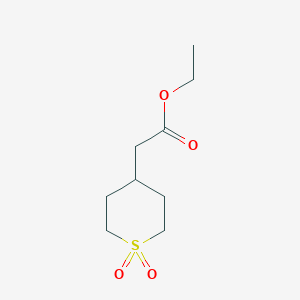
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
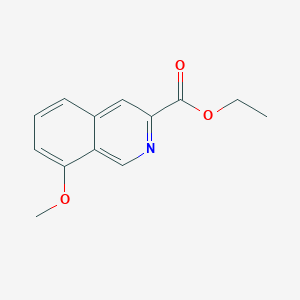
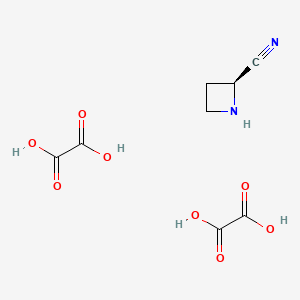
![8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671345.png)
![6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13671353.png)
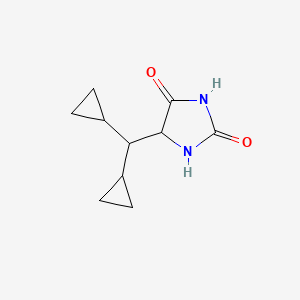
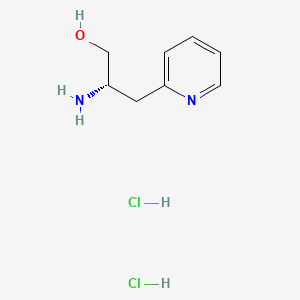
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
